2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole
CAS No.: 460994-84-7
Cat. No.: VC7671852
Molecular Formula: C12H15N3O2S2
Molecular Weight: 297.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 460994-84-7 |
|---|---|
| Molecular Formula | C12H15N3O2S2 |
| Molecular Weight | 297.39 |
| IUPAC Name | 2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3 |
| Standard InChI Key | YSSKILJIEICGRQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Introduction
Structural and Molecular Properties
The compound’s molecular formula is C₁₂H₁₅N₃O₂S₂, with a molecular weight of 297.39 g/mol. Its IUPAC name, 2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole, reflects the benzothiazole ring (a bicyclic structure with benzene fused to a thiazole) linked to a piperazine group modified by a methanesulfonyl (-SO₂CH₃) substituent. Key structural features include:
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Benzothiazole core: Known for electron-deficient properties, enabling π-π stacking interactions with biological targets .
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Piperazine moiety: Enhances solubility and modulates receptor affinity through conformational flexibility .
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Methanesulfonyl group: Improves metabolic stability and membrane permeability.
The SMILES notation CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 encodes its connectivity, while the InChIKey YSSKILJIEICGRQ-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves condensation reactions between benzothiazole precursors and functionalized piperazines. A common strategy (Figure 1) includes:
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Benzothiazole formation: Reacting 2-aminothiophenol with substituted benzaldehydes under oxidative conditions (e.g., H₂O₂/CeCl₃) .
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Piperazine functionalization: Introducing methanesulfonyl groups via sulfonation of piperazine using methanesulfonyl chloride.
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Coupling: Linking the benzothiazole and methanesulfonylpiperazine via nucleophilic aromatic substitution (SNAr) at the benzothiazole’s C2 position.
Example protocol:
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Step 1: 2-Aminothiophenol reacts with 4-methanesulfonylpiperazine-1-carbaldehyde in dimethylformamide (DMF) at 80°C for 12 hours .
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Step 2: The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole in ~74% yield .
Spectroscopic Characterization
While specific data for this compound is limited, analogous benzothiazoles exhibit:
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¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, piperazine signals at δ 2.5–3.5 ppm, and methanesulfonyl singlets at δ 3.1 ppm .
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IR: Stretching vibrations for C=N (1600 cm⁻¹), S=O (1150 cm⁻¹), and C-S (700 cm⁻¹) .
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Mass spectrometry: Molecular ion peak at m/z 297.39 (M⁺).
Pharmacological Applications
Anti-Inflammatory and Analgesic Activity
Benzothiazole derivatives demonstrate COX-2 inhibition and TNF-α suppression. In a 2025 study, analogs of 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole showed:
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70.03% reduction in carrageenan-induced paw edema (vs. 62.06% for celecoxib) .
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ED₅₀ of 85±4.2 mM/kg in analgesic assays, surpassing standard NSAIDs .
Antimicrobial Activity
Though untested for this specific compound, structurally similar benzothiazoles inhibit E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 4 µg/mL) via DNA gyrase binding .
Structure-Activity Relationship (SAR)
Key modifications influencing bioactivity include:
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C2 substituents: Piperazine groups improve solubility and target affinity .
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Methanesulfonyl group: Enhances metabolic stability and electrostatic interactions with enzymes.
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Halogenation: Fluorine or chlorine at C6/C7 positions increases anticonvulsant potency .
Table 1: Bioactivity of Selected Benzothiazole Derivatives
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